(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid
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Overview
Description
(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with an acetamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-acetamidocyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes selective functionalization.
Introduction of Functional Groups: The cyclohexane is first brominated to introduce bromine atoms at specific positions.
Substitution Reaction: The brominated cyclohexane undergoes a substitution reaction with acetamide to introduce the acetamido group.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetamido or carboxylic acid groups.
Substitution: The compound can participate in substitution reactions to replace the acetamido or carboxylic acid groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3R)-3-acetamidocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,3R)-3-acetamidocyclohexane-1-carboxylic acid include:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Cyclohexane-1,2-dicarboxylic acid: Known for its use in the production of polymers and resins.
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
(1R,3R)-3-acetamidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t7-,8-/m1/s1 |
InChI Key |
XJBZHHSZIIUCOM-HTQZYQBOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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